molecular formula C5H10ClNO2 B2869843 Methyl 4-aminobut-2-enoate hydrochloride CAS No. 141973-57-1; 213125-87-2

Methyl 4-aminobut-2-enoate hydrochloride

Cat. No.: B2869843
CAS No.: 141973-57-1; 213125-87-2
M. Wt: 151.59
InChI Key: ZODXXLMRLJVQOP-SQQVDAMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-aminobut-2-enoate hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-4-aminobut-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)3-2-4-6;/h2-3H,4,6H2,1H3;1H/b3-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODXXLMRLJVQOP-SQQVDAMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Stereochemical Considerations in Aminobutenoate Esters

Standardized Naming Conventions for Methyl 4-aminobut-2-enoate Hydrochloride

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring unambiguous communication among scientists. For this compound, the IUPAC name explicitly includes a stereochemical descriptor. evitachem.com The common name is also widely used in commerce and literature.

Nomenclature Type Name
IUPAC Namemethyl (E)-4-aminobut-2-enoate;hydrochloride evitachem.com
Common NameThis compound evitachem.com
CAS Number213125-87-2 evitachem.comchemscene.com

This table details the standardized names and the CAS registry number for the specified compound.

Isomeric Forms and Stereochemical Assignment (e.g., E and Z isomers)

The presence of a carbon-carbon double bond in the but-2-enoate chain allows for the existence of geometric isomers. evitachem.com This type of isomerism, also known as cis-trans isomerism, is more precisely described using the E/Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.

The designation depends on the arrangement of substituents around the double bond. For Methyl 4-aminobut-2-enoate, the substituents on the double-bonded carbons are a hydrogen atom and a -COOCH₃ group on one carbon, and a hydrogen atom and a -CH₂NH₂ group on the other.

E-isomer (entgegen): The higher-priority groups are on opposite sides of the double bond. In this molecule, the -COOCH₃ group and the -CH₂NH₂ group are the higher-priority groups on their respective carbons. The commercially available form of this compound is typically the (E)-isomer. evitachem.comchemscene.com

Z-isomer (zusammen): The higher-priority groups are on the same side of the double bond. The (Z)-isomer is a known conformationally restricted analog of GABA. evitachem.com

The stereochemical assignment is crucial as the different isomers can exhibit distinct chemical and biological properties. The synthesis of specific isomers often requires stereoselective methods, such as catalytic hydrogenation of a precursor like methyl 4-N-phthalimidobut-2-ynoate, which can yield both E and Z isomers that are then separated. evitachem.com

Isomer IUPAC Name Canonical SMILES Key Structural Feature
E-isomer methyl (E)-4-aminobut-2-enoate evitachem.comnih.govCOC(=O)/C=C/CN evitachem.comThe higher-priority groups (-COOCH₃ and -CH₂NH₂) are on opposite sides of the C=C double bond.
Z-isomer methyl (Z)-4-aminobut-2-enoateCOC(=O)/C=C\CNThe higher-priority groups (-COOCH₃ and -CH₂NH₂) are on the same side of the C=C double bond.

This table provides a comparison of the E and Z isomers of methyl 4-aminobut-2-enoate.

Synthetic Methodologies and Preparative Routes

Chemical Synthesis of Methyl 4-aminobut-2-enoate Hydrochloride

The preparation of this compound can be achieved through several synthetic pathways, each with its own advantages and applications.

Direct Approaches via Amine Introduction and Salt Formation

A common and direct method for the synthesis of this compound involves the reaction of methyl acrylate (B77674) with ammonia (B1221849). This process typically begins with the Michael addition of ammonia to the α,β-unsaturated ester, methyl acrylate. The reaction is generally carried out in a suitable solvent under controlled temperature conditions to favor the formation of the desired product. Following the introduction of the amino group, the resulting methyl 4-aminobut-2-enoate is treated with hydrochloric acid to form the stable hydrochloride salt, which can then be isolated. evitachem.com This direct amination approach is often favored for its straightforwardness and the availability of the starting materials.

Key features of this approach include:

Starting Material: Methyl acrylate

Reagent: Ammonia

Final Step: Salt formation with hydrochloric acid

Synthesis from Protected Aminobutenoate Precursors

To avoid potential side reactions and to introduce the amino group with greater control, protected aminobutenoate precursors are often employed. A notable example is the use of methyl 4-N-phthalimidobut-2-ynoate as a starting material. This method involves the catalytic hydrogenation of the alkyne precursor. The phthalimide (B116566) group serves as a protecting group for the amine functionality. Subsequent removal of the phthalimide group yields the desired primary amine, which can then be converted to its hydrochloride salt. This route is particularly useful for introducing isotopic labels, such as tritium (B154650), by using tritium gas during the hydrogenation step, allowing for the synthesis of radiolabeled (E)- and (Z)-4-aminobut-2-enoic acids. evitachem.com

PrecursorProtecting GroupKey Reaction Step
Methyl 4-N-phthalimidobut-2-ynoatePhthalimideCatalytic Hydrogenation

Esterification and Transesterification Strategies

Esterification of the parent carboxylic acid, 4-aminobut-2-enoic acid, is another viable route to methyl 4-aminobut-2-enoate. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, is a classic method for this transformation. masterorganicchemistry.com A convenient and mild method for the esterification of amino acids involves the use of trimethylchlorosilane in methanol at room temperature, which can produce the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov

Transesterification offers an alternative pathway where an existing ester of 4-aminobut-2-enoic acid is converted to the methyl ester. This reaction is typically carried out by treating the starting ester (e.g., an ethyl ester) with methanol in the presence of an acid or base catalyst. masterorganicchemistry.com This method is particularly useful when a different ester of the parent acid is more readily available or when specific reaction conditions are required that are incompatible with direct esterification.

Formation of Related Acid Chlorides as Intermediates

The use of acid chlorides as reactive intermediates provides a powerful method for the synthesis of amides and esters. In the context of aminobutenoates, 4-aminobut-2-enoyl chloride can be prepared from the corresponding carboxylic acid. The carboxylic acid is typically treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to form the highly reactive acid chloride. This intermediate can then be reacted with methanol to yield methyl 4-aminobut-2-enoate. Due to the high reactivity of the acid chloride, this reaction proceeds readily. It is often necessary to protect the amino group before the formation of the acid chloride to prevent unwanted side reactions.

Enantioselective and Diastereoselective Synthesis of Analogues and Derivatives

The development of enantioselective and diastereoselective methods for the synthesis of analogues and derivatives of methyl 4-aminobut-2-enoate is of great interest for the preparation of chiral molecules with specific biological activities. Various strategies have been developed to control the stereochemistry of β- and γ-amino esters.

Enantioselective approaches often involve the use of chiral catalysts or auxiliaries. For instance, the enantioselective synthesis of β-amino esters can be achieved through the high-pressure induced addition of amines to α,β-unsaturated esters in the presence of a chiral catalyst. acs.org Copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds provides another route to enantioenriched β-amino acid derivatives. nih.gov

Diastereoselective methods are employed when creating multiple stereocenters. The reduction of β-enamino esters can be controlled to produce either cis- or trans-γ-amino alcohols and β-amino esters with high diastereoselectivity. acs.org Furthermore, the synthesis of γ-amino alcohols, which are structurally related to the reduction products of aminobutenoates, can be achieved with high enantio- and diastereoselectivity through iridium-catalyzed asymmetric transfer hydrogenation or rhodium-catalyzed asymmetric hydrogenation of the corresponding β-amino ketones. rsc.orgru.nlresearchgate.net

Preparation of Structurally Related Aminobutenoate Compounds

A variety of structurally related aminobutenoate compounds have been synthesized, often as part of investigations into their biological activities or as building blocks for more complex molecules.

(E)- and (Z)-4-Aminobut-2-enoic Acid: These are the parent carboxylic acids of the title compound and exist as geometric isomers. They can be synthesized from precursors like methyl 4-N-phthalimidobut-2-ynoate followed by hydrolysis of the ester group. evitachem.com

Substituted 4-Aminobut-2-enolides: These cyclic analogues can be prepared by reacting methyl tetronate with various substituted amines. evitachem.comgoogle.com

Methyl 3-aminobut-2-enoate: This constitutional isomer is synthesized from the reaction of methyl acetoacetate (B1235776) and ammonium (B1175870) acetate. researchgate.net

Methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate: This N-substituted analogue is obtained by reacting 4-fluoroaniline (B128567) with methyl acetoacetate. researchgate.net

Role of Catalysts and Reaction Conditions in Synthetic Efficiency

The synthetic efficiency of this compound is profoundly influenced by the careful selection of catalysts and the stringent control of reaction conditions. The primary industrial synthesis involves a regioselective Michael-type addition of ammonia to methyl acrylate. evitachem.com Historically, this pathway has been hampered by challenges, including competing reaction pathways and polymerization side reactions, which limited yields to under 60%. evitachem.com Modern methodologies have addressed these limitations through strategic catalytic approaches and optimized reaction environments.

Key challenges in the synthesis include ensuring the regioselective addition of the amino group to the β-carbon of the α,β-unsaturated ester and preventing the polymerization of the acrylate starting material. evitachem.com Furthermore, the free base form of the product, (E)-4-aminobut-2-enoate, is highly reactive and prone to dimerization at temperatures above -20°C, necessitating specific handling and stabilization strategies. evitachem.com

Catalytic Strategies:

Lewis Acid Catalysis: Recent optimizations employ Lewis acids, such as lithium bromide, to improve the regioselectivity of the amination process. The catalyst directs the ammonia addition specifically to the β-position, which minimizes the formation of α-addition byproducts. evitachem.com A catalyst loading of 5-10 mol% has been demonstrated to increase the product yield significantly while maintaining high stereoselectivity for the desired E-isomer, with isomeric purity reported to be greater than 98%. evitachem.com

Catalyst SystemCatalyst Loading (mol%)Reported YieldKey Outcome
UncatalyzedN/A<60%Significant polymerization and side product formation. evitachem.com
Lithium Bromide (LiBr)5-10%92%Enhanced regioselectivity for β-addition; high stereoselectivity (>98% E-isomer). evitachem.com

Impact of Reaction Conditions:

Meticulous control over reaction conditions is paramount for maximizing yield and purity, particularly on an industrial scale. Temperature is one of the most critical parameters, directly impacting the prevalence of side reactions.

Temperature Control: A critical innovation is the implementation of low-temperature amination, typically conducted between -10°C and 0°C. evitachem.com Operating within this temperature range effectively suppresses the competing polymerization reactions that are common at higher temperatures, thereby improving the yield of the desired product. evitachem.com

Industrial Scale Parameters: In large-scale batch reactions, parameters such as pressure and pH are carefully controlled to optimize the reaction environment. evitachem.com The instability of the free base product also necessitates specific handling protocols, including:

In-situ Derivatization: Immediate acidification of the reaction mixture after amination to form the stable hydrochloride salt before workup. evitachem.com

Low-Temperature Processing: Maintaining all process streams below -10°C to prevent dimerization and degradation. evitachem.com

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to exclude carbon dioxide and moisture, which can catalyze the degradation of the product. evitachem.com

Solvent Stabilization: Employing degassed, anhydrous solvents such as DMF containing a radical inhibitor (e.g., 100 ppm BHT) helps to maintain the stability of reactive intermediates. evitachem.com

ParameterConditionImpact on Synthetic Efficiency
Temperature-10°C to 0°CSuppresses polymerization side reactions, increasing yield and purity. evitachem.com
AtmosphereInert (Nitrogen)Excludes CO₂ and moisture, preventing catalysis of degradation pathways. evitachem.com
Post-ReactionImmediate AcidificationForms the stable hydrochloride salt in-situ, preventing dimerization of the reactive free base. evitachem.com
SolventAnhydrous DMF with BHTInhibits radical-induced degradation. evitachem.com

Chemical Transformations and Reaction Pathways

Reactivity Profile of the Primary Amine Functionality

The primary amine group in Methyl 4-aminobut-2-enoate hydrochloride is a key site for nucleophilic attack and derivatization. Its reactivity is central to the synthetic utility of the molecule.

Acylation of this compound can theoretically occur at either the nitrogen of the primary amine (N-acylation) or the α-carbon (C-acylation). However, the nucleophilicity of the nitrogen atom makes N-acylation the overwhelmingly favored pathway. The lone pair of electrons on the nitrogen readily attacks acylating agents, such as acyl chlorides or anhydrides, to form amide bonds.

The stereochemistry of the molecule, which exists as the (E)-isomer, is generally retained during these reactions, as the conditions are typically not harsh enough to induce isomerization around the carbon-carbon double bond.

The primary amine serves as a handle for a multitude of derivatization strategies. Nucleophilic substitution reactions with alkyl halides or acyl chlorides can be employed to introduce a wide range of substituents, leading to the formation of various substituted derivatives. evitachem.com These modifications are crucial for tailoring the molecule for specific applications in medicinal chemistry and materials science.

The formation of amides through reaction with carboxylic acids or their derivatives is a fundamental transformation of the primary amine. These condensation reactions, often facilitated by coupling agents, are a cornerstone of peptide synthesis and the creation of polyamide materials. The robust nature of the resulting amide bond makes this a highly valuable synthetic maneuver.

Transformations Involving the Ester Group

The methyl ester functionality presents another avenue for chemical modification, offering pathways to different carboxylic acid derivatives.

The ester group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding 4-aminobut-2-enoic acid. This transformation is significant as it can unmask a carboxylic acid functionality, which may be crucial for subsequent synthetic steps or for the biological activity of the target molecule. In biological systems, this hydrolysis can release active metabolites. evitachem.com

Beyond simple hydrolysis, the ester group can be cleaved or converted into other functional groups. For instance, reduction of the ester using powerful reducing agents like lithium aluminum hydride can yield the corresponding amino alcohol. Such interconversions further expand the synthetic possibilities starting from this compound. evitachem.com

Reactivity of the Alkene Moiety (Conjugated Double Bond)

The presence of a conjugated double bond in the backbone of this compound is central to its reactivity profile. This unsaturation, positioned between the amino and ester functionalities, creates an electron-deficient π-system, rendering the molecule susceptible to various addition and rearrangement reactions.

The conjugated system of methyl 4-aminobut-2-enoate is amenable to both electrophilic and nucleophilic attacks.

Electrophilic Additions: In line with the general reactivity of alkenes, the double bond can undergo electrophilic addition. For instance, the addition of hydrogen halides (HX) would be expected to proceed via protonation of the double bond to form a carbocation intermediate. The regioselectivity of this addition is governed by the electronic effects of the substituents. The ester group is electron-withdrawing, which would destabilize an adjacent carbocation, while the protonated amino group is also strongly electron-withdrawing. Therefore, the more stable carbocation would be formed at the carbon further from these groups, if the reaction were to proceed.

Nucleophilic Additions (Michael-type Reactions): A more prominent reaction pathway for this α,β-unsaturated ester is the conjugate or Michael-type addition. In this reaction, a nucleophile attacks the β-carbon of the conjugated system, which is electrophilic due to the electron-withdrawing nature of the adjacent ester group. The synthesis of methyl 4-aminobut-2-enoate itself often involves a Michael-type addition of ammonia (B1221849) to an appropriate precursor. evitachem.com

This reactivity is a cornerstone of its utility in synthesizing more complex molecules. A variety of nucleophiles can be employed in aza-Michael reactions to introduce new functionalities. acs.org The general scheme for a Michael addition to an α,β-unsaturated ester is shown below:

Nucleophile (Nu⁻)Reaction ConditionsProduct Type
Amines (R₂NH)Basic or Lewis acid catalysisβ-amino esters
Thiolates (RS⁻)Basic conditionsβ-thio esters
EnolatesBasic conditions1,5-dicarbonyl compounds

Research into related α,β-unsaturated systems has demonstrated that these additions can be highly stereoselective, allowing for the synthesis of chiral β-amino acids and their derivatives. acs.org The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of the addition. acs.org Furthermore, various catalysts, including Lewis acids and metal complexes, have been shown to promote these reactions, often under mild conditions. For example, a Zn/NH₄Cl system has been effectively used to promote the Michael addition of amines to α,β-unsaturated esters.

Sigmatropic rearrangements are pericyclic reactions involving the intramolecular migration of a σ-bond across a π-system. wikipedia.org The structure of methyl 4-aminobut-2-enoate, containing a substituted allyl system, suggests the potential for such rearrangements under appropriate conditions, although they are not commonly reported for this specific molecule.

The most relevant potential sigmatropic rearrangements for a system like this would be of the acs.orgacs.org type, such as the Claisen or Cope rearrangements. libretexts.orgyoutube.com For a Claisen rearrangement to occur, an allyl vinyl ether derivative would need to be formed. While not a direct reaction of this compound, if the amino group were to be transformed into a suitable enol ether precursor, a subsequent acs.orgacs.org sigmatropic rearrangement could be envisioned. Studies on related systems, such as the anionic oxy-Claisen rearrangement of enolates derived from dihydropyrans, have demonstrated the feasibility of such transformations in structurally similar molecules. nih.gov

The general principle of a acs.orgacs.org sigmatropic rearrangement involves a concerted, six-electron process that proceeds through a cyclic transition state. The outcome of these reactions is often highly stereospecific.

Catalytic Conversions and Metal-Mediated Transformations

Catalysis plays a crucial role in the transformations of this compound and related compounds. Both metal-based and organocatalysts can be employed to achieve a variety of chemical conversions.

Catalytic Hydrogenation: A key transformation of the alkene moiety is catalytic hydrogenation. This reaction reduces the carbon-carbon double bond to a single bond, leading to the corresponding saturated amino ester, methyl 4-aminobutanoate hydrochloride. This is a fundamental reaction for producing saturated GABA analogues. The choice of catalyst can be critical. For instance, in the synthesis of tritiated (E)- and (Z)-4-aminobut-2-enoic acids from a related precursor, a homogeneous catalyst, tris(triphenylphosphine)rhodium(I) chloride, was utilized for the hydrogenation with tritium (B154650) gas. evitachem.com

CatalystSubstrateProduct
Tris(triphenylphosphine)rhodium(I) chlorideMethyl 4-N-phthalimidobut-2-ynoateTritiated (E)- and (Z)-4-aminobut-2-enoic acid precursors
Palladium on Carbon (Pd/C)α,β-unsaturated estersSaturated esters
Raney Nickel (Ra-Ni)α,β-unsaturated estersSaturated esters

Metal-Mediated Cross-Coupling Reactions: While less common for this specific molecule, the alkene moiety could potentially participate in metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, if appropriately functionalized (e.g., by conversion to a vinyl halide).

Lewis Acid Catalysis: As mentioned in the context of nucleophilic additions, Lewis acids can play a significant role in activating the α,β-unsaturated system towards attack. Lewis acids like zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and others can coordinate to the carbonyl oxygen of the ester group, thereby increasing the electrophilicity of the β-carbon and facilitating Michael additions.

Strategic Applications in Organic Synthesis

Utility as a Versatile Building Block in Synthetic Chemistry

The reactivity of Methyl 4-aminobut-2-enoate hydrochloride is centered around its three key functional groups: the primary amine, the carbon-carbon double bond, and the methyl ester. This trifecta of reactivity allows for a wide range of chemical transformations, making it a highly adaptable building block in synthetic strategies. evitachem.com

The primary amino group can readily participate in nucleophilic substitution and addition reactions. It can be acylated, alkylated, or used in the formation of imines and enamines. The α,β-unsaturated ester moiety is susceptible to conjugate addition (Michael addition) by a variety of nucleophiles. Furthermore, the double bond can undergo cycloaddition reactions and other electrophilic additions. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. evitachem.com

This inherent reactivity allows chemists to selectively modify different parts of the molecule, leading to a broad spectrum of derivatives. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in various reaction conditions.

Table 1: Reactivity of Functional Groups in this compound

Functional GroupType of ReactionsPotential Products
Primary Amine Nucleophilic Substitution, Acylation, AlkylationSubstituted amines, Amides, Imines
α,β-Unsaturated Ester Michael Addition, CycloadditionSaturated esters, Cyclic compounds
Methyl Ester Hydrolysis, Reduction, AmidationCarboxylic acids, Alcohols, Amides

Precursor for the Synthesis of Complex Heterocyclic Systems

The structural framework of this compound is well-suited for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The presence of both a nucleophilic amino group and an electrophilic ester functionality within the same molecule opens up the possibility of intramolecular cyclization reactions to form lactams, which are cyclic amides.

While specific examples of complex heterocyclic syntheses starting directly from this compound are not extensively documented in publicly available literature, the intramolecular cyclization of similar γ-amino esters is a well-established method for the synthesis of five-membered lactams (pyrrolidin-2-ones). nih.gov This transformation can be promoted by heat or the use of specific reagents. The resulting lactam ring can then serve as a scaffold for the construction of more elaborate heterocyclic systems.

The potential for this compound to act as a precursor to heterocyclic structures is a significant aspect of its synthetic utility, offering a pathway to valuable nitrogen-containing ring systems that are prevalent in pharmaceuticals and other biologically active molecules.

Intermediate in the Preparation of Bioactive Molecule Analogue Scaffolds (e.g., GABA analogues)

A significant application of this compound is its role as a key intermediate in the synthesis of analogues of γ-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are of great interest in medicinal chemistry for their potential therapeutic applications in neurological disorders.

Specifically, this compound can be hydrolyzed to its corresponding carboxylic acid, (E)-4-aminobut-2-enoic acid and (Z)-4-aminobut-2-enoic acid. These unsaturated analogues are conformationally restricted mimics of GABA. By introducing a double bond, the flexibility of the GABA backbone is reduced, which can lead to more selective interactions with GABA receptors and transporters. This conformational constraint is a key strategy in drug design to enhance potency and selectivity.

The synthesis of these GABA analogues from this compound provides a valuable tool for researchers to explore the structure-activity relationships of GABAergic compounds and to develop new therapeutic agents.

Development of Novel Methodologies in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity.

Despite the potential of this compound to participate in such reactions, given its multiple reactive sites, there is limited information in the scientific literature detailing its application in the development of novel multicomponent reaction methodologies. Further research in this area could uncover new and efficient pathways to complex molecules utilizing this versatile building block.

Contributions to the Synthesis of Agrochemicals and Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of both agrochemicals and pharmaceuticals. evitachem.com Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds relevant to these industries.

In the field of agrochemicals, there is significant interest in the synthesis of 4-aminobut-2-enolides, a class of compounds that have demonstrated insecticidal activity. google.compatentcut.com The intramolecular cyclization of derivatives of 4-aminobut-2-enoic acid (which can be obtained from this compound) is a plausible route to these insecticidal lactones. This synthetic connection highlights the potential of this compound as a key starting material for the development of new crop protection agents.

Table 2: Summary of Strategic Applications

Application AreaSpecific Role of this compoundPotential End Products
Versatile Building Block Provides multiple reactive sites for diverse transformations.Wide range of organic derivatives.
Heterocyclic Synthesis Potential precursor for intramolecular cyclization.Lactams (e.g., pyrrolidin-2-ones).
Bioactive Analogues Intermediate for conformationally restricted GABA analogues.(E)- and (Z)-4-aminobut-2-enoic acid.
Agrochemicals Potential precursor to insecticidal compounds.4-aminobut-2-enolides.
Pharmaceuticals Intermediate for various bioactive scaffolds.Diverse pharmaceutical intermediates.

Mechanistic Insights and Theoretical Chemical Investigations

Elucidation of Reaction Mechanisms for Key Transformations

The primary industrial synthesis of Methyl 4-aminobut-2-enoate hydrochloride involves a controlled amination of methyl acrylate (B77674). This key transformation proceeds through a Michael-type addition mechanism. evitachem.com In this reaction, ammonia (B1221849), acting as a nucleophile, attacks the electrophilic β-carbon of the α,β-unsaturated ester, methyl acrylate. This is followed by a proton transfer step, which results in the formation of a β-amino ester intermediate. The final step involves the addition of hydrochloric acid, which protonates the amino group to precipitate the stable hydrochloride salt. evitachem.com

Beyond its synthesis, this compound can undergo several other chemical transformations, each with a distinct mechanism:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. evitachem.com The specific mechanism depends on the oxidizing agent used, such as potassium permanganate (B83412) or chromium trioxide. evitachem.com

Reduction: The ester functional group can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride. Alternatively, agents such as sodium borohydride (B1222165) could be employed for more selective reductions. evitachem.com

Substitution: The amino group is nucleophilic and can participate in substitution reactions with electrophiles like alkyl halides or acyl chlorides, leading to the formation of various N-substituted derivatives. evitachem.com

In biological contexts, the mechanism of action is believed to involve its key functional groups. The amino group can form hydrogen bonds with biological targets such as enzymes, while the ester group is susceptible to hydrolysis, potentially releasing active metabolites. evitachem.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide valuable insights into the properties and behavior of this compound at a molecular level. These theoretical approaches complement experimental data by predicting structure, reactivity, and intermolecular interactions.

Calculated properties offer a quantitative glimpse into the molecule's characteristics. For the related (E)-isomer, these studies help predict its behavior in various chemical environments.

Calculated Molecular Properties

Property Value
Topological Polar Surface Area (TPSA) 52.32 Ų
LogP (Octanol-Water Partition Coefficient) 0.0961
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 2

Data sourced from computational analysis of (E)-Methyl 4-aminobut-2-enoate. chemscene.com

Advanced techniques, such as the Quantum Theory of Atoms in Molecules (QTAIM), are employed to visualize and analyze non-covalent interactions in host-guest systems, which is conceptually applicable to understanding how this molecule might interact with biological receptors or other chemical species. frontiersin.org Furthermore, methods based on electron density and its derivatives can reveal the complex network of non-covalent forces, including hydrogen bonds and van der Waals interactions, that are not apparent from the molecular structure alone. nih.gov These approaches are efficient and can be applied to large, complex systems, offering a deeper understanding of the interactions that govern molecular recognition and stability. nih.gov

Understanding Origins of Regioselectivity and Stereoselectivity in Reactions

The synthesis of this compound presents a significant challenge in controlling regioselectivity. The amination of α,β-unsaturated esters can be complicated by competing reaction pathways. evitachem.com However, the industrial synthesis achieves high regioselectivity through a Michael addition, where the ammonia nucleophile preferentially attacks the β-carbon of methyl acrylate. evitachem.com

To overcome historical limitations such as low yields (<60%) due to polymerization side reactions, modern synthetic strategies have been optimized. Recent advancements include the use of Lewis acid catalysts, such as lithium bromide, to improve regioselectivity. evitachem.com These catalysts effectively direct the addition of ammonia to the β-position, minimizing the formation of α-addition byproducts. evitachem.com

These optimized conditions not only control regioselectivity but also ensure high stereoselectivity. The use of low-temperature amination (between -10°C and 0°C) and Lewis acid catalysts results in the preferential formation of the E-isomer, with NMR analysis confirming an isomeric purity greater than 98%. evitachem.com

Analysis of Intramolecular and Intermolecular Interactions Affecting Reactivity and Stability

The reactivity and stability of Methyl 4-aminobut-2-enoate are significantly influenced by a network of intramolecular and intermolecular interactions, primarily dictated by its amino and ester functional groups. evitachem.com

Intramolecular Interactions: A key intramolecular interaction is the potential for hydrogen bonding between the nitrogen and oxygen atoms. In a closely related compound, Methyl 3-aminobut-2-enoate, crystallographic studies have confirmed the presence of an intramolecular N—H⋯O hydrogen bond, which creates a stable six-membered S(6) ring structure. nih.govresearchgate.net This type of interaction contributes to the planarity of the molecule. nih.govresearchgate.net

Intermolecular Interactions and Stability: The free base form, E-4-aminobut-2-enoate, is highly reactive due to its conjugated enamine-ester system and is known to undergo dimerization at temperatures above -20°C. evitachem.com This instability highlights the importance of intermolecular forces. In the solid state, molecules of similar compounds are linked by intermolecular N—H⋯O hydrogen bonds, forming extended C(6) chains. nih.gov

To manage the high reactivity of the free base during large-scale production, several stabilization strategies are employed:

In-situ Derivatization: The amination mixture is immediately acidified before workup to form the more stable hydrochloride salt. evitachem.com

Low-Temperature Processing: Reaction streams are maintained at temperatures below -10°C. evitachem.com

Inert Atmosphere: The process is handled under a rigorous nitrogen atmosphere to prevent degradation catalyzed by CO₂ and moisture. evitachem.com

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 4-aminobut-2-enoate hydrochloride in solution. While specific experimental spectra are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the compound's structure, which consists of a four-carbon chain with a methyl ester at one end, an amine group at the other, and a double bond in the C2-C3 position. The presence of the hydrochloride salt would influence the chemical shifts of nearby protons, particularly those on the carbon adjacent to the nitrogen atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the double bond (vinylic protons) are expected to appear in the downfield region, typically between 5.5 and 7.5 ppm. The trans-configuration of these protons would result in a large coupling constant (typically 12-18 Hz). The methylene (B1212753) protons adjacent to the ammonium (B1175870) group would be shifted downfield due to the electron-withdrawing effect of the nitrogen, and the methyl protons of the ester group would appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (typically >160 ppm). The two sp² hybridized carbons of the double bond would resonate in the mid-field region (around 120-140 ppm). The methylene carbon attached to the nitrogen and the methoxy (B1213986) carbon of the ester would appear further upfield.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between coupled protons, such as the vinylic protons and the methylene protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-Methyl 4-aminobut-2-enoate hydrochloride (Note: These are estimated values and actual experimental results may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
C1 (C=O)-~166-
C2 (=CH)~6.1~123Doublet of triplets
C3 (=CH)~7.0~145Doublet of triplets
C4 (-CH₂-)~3.8~55Doublet
C5 (-OCH₃)~3.7~52Singlet
N-H (-NH₃⁺)Broad, variable-Broad singlet

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis (e.g., EI MS, LC-MS)

Mass spectrometry is employed to confirm the molecular weight of the compound and to gain structural information through analysis of its fragmentation patterns. For this compound, the molecular weight of the free base (Methyl 4-aminobut-2-enoate) is 115.13 g/mol . In techniques like Electrospray Ionization (ESI) used with LC-MS, the compound would typically be observed as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 116.1.

The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for this molecule would include:

Loss of the methoxy group (-OCH₃): Resulting in a fragment ion at m/z [M+H - 31]⁺.

Loss of the carbomethoxy group (-COOCH₃): Leading to a fragment at m/z [M+H - 59]⁺.

Cleavage of the C-C bond adjacent to the nitrogen: This can lead to various smaller charged fragments.

Table 2: Expected Major Ions in the Mass Spectrum of Methyl 4-aminobut-2-enoate (Note: Based on ESI-MS of the protonated molecule [M+H]⁺. Actual fragmentation may vary based on ionization method and energy.)

m/z Value (approx.)Identity of Fragment
116.1[M+H]⁺ (Protonated molecular ion)
101.1[M+H - CH₃]⁺
85.1[M+H - OCH₃]⁺
57.1[M+H - COOCH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester, alkene, and amine hydrochloride functionalities.

The key expected absorption peaks are:

N-H Stretching: A broad band in the region of 3000-2500 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).

C=O Stretching: A strong, sharp peak around 1720-1740 cm⁻¹ indicates the presence of the ester carbonyl group.

C=C Stretching: A medium intensity peak around 1650 cm⁻¹ corresponds to the carbon-carbon double bond.

C-O Stretching: A strong peak in the 1300-1100 cm⁻¹ region is indicative of the C-O single bond of the ester group.

Table 3: Predicted Characteristic IR Absorption Bands (Note: These are typical frequency ranges for the functional groups.)

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Ammonium)3000 - 2500Strong, Broad
C-H Stretch (sp²)3100 - 3000Medium
C-H Stretch (sp³)3000 - 2850Medium
C=O Stretch (Ester)1740 - 1720Strong
C=C Stretch (Alkene)~1650Medium
C-O Stretch (Ester)1300 - 1100Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of structure by mapping the precise arrangement of atoms in the solid state. This technique would allow for the absolute confirmation of the molecule's connectivity, stereochemistry (specifically the E-configuration of the double bond), and intermolecular interactions in the crystal lattice, such as hydrogen bonding between the ammonium group and the chloride anion. However, publicly available crystal structure data for this compound could not be located in the searched sources.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, TLC)

Chromatographic methods are essential for determining the purity of this compound and for separating its (E) and (Z) isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for quantitative purity analysis. Chemical suppliers report purities of ≥97% or higher, which are typically determined by HPLC. chemscene.com This method is also crucial for separating the desired (E)-isomer from the (Z)-isomer, which may be present as an impurity from the synthesis process. A reversed-phase column (like a C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (such as acetonitrile (B52724) or methanol) would likely be used for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of reactions and to quickly assess the purity of a sample. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of impurities or starting materials can be easily visualized, often under UV light or with a chemical stain. The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase.

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